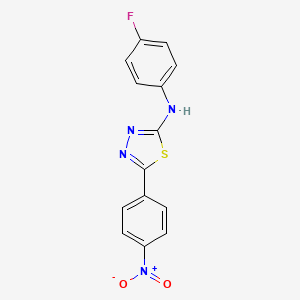

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Description

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies reveal that N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine crystallizes in a monoclinic system with a planar thiadiazole core. The thiadiazole ring exhibits minimal deviation from planarity, with a root-mean-square (r.m.s.) deviation of 0.0019 Å for its constituent atoms. Bond lengths within the thiadiazole ring are consistent with aromatic character, including a sulfur-nitrogen bond length of 1.64 Å and carbon-nitrogen bonds averaging 1.32 Å .

The 4-nitrophenyl substituent adopts a near-coplanar orientation relative to the thiadiazole ring, forming a dihedral angle of 7.9° . In contrast, the 4-fluorophenyl group is oriented almost perpendicularly, with a dihedral angle of 89.5° relative to the thiadiazole plane. This orthogonal arrangement minimizes steric hindrance between the fluorine atom and the nitro group, stabilizing the molecular conformation.

Table 1: Selected bond lengths and angles from X-ray crystallography

| Parameter | Value (Å or °) |

|---|---|

| S1–N1 bond length | 1.64 |

| C2–N2 bond length | 1.32 |

| Thiadiazole ring planarity | 0.0019 (r.m.s.) |

| Dihedral angle (thiadiazole/nitrophenyl) | 7.9° |

| Dihedral angle (thiadiazole/fluorophenyl) | 89.5° |

Dihedral Angle Relationships Between Aromatic Substituents

The spatial arrangement of aromatic substituents significantly influences the compound’s electronic and steric properties. The 4-nitrophenyl group’s near-coplanarity with the thiadiazole ring (7.9° ) facilitates extended π-conjugation, enhancing electron-withdrawing effects across the molecule. This alignment contrasts sharply with the 4-fluorophenyl group’s perpendicular orientation (89.5° ), which isolates its electron-withdrawing fluorine atom from the conjugated system.

Comparative analysis with structurally analogous compounds, such as 5-(4-fluorophenyl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, reveals that substituent positioning modulates dihedral angles. For instance, reversing the substituents (placing fluorine on the nitrophenyl ring) reduces the dihedral angle between the thiadiazole and fluorophenyl groups to 27.1° , indicating greater conformational flexibility.

Intermolecular Hydrogen Bonding Networks in Crystal Packing

The crystal lattice of N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is stabilized by two intermolecular C–H···O hydrogen bonds. The first involves a hydrogen atom from the fluorophenyl group (C8–H8) interacting with an oxygen atom (O2) of the nitro group at a distance of 2.52 Å . The second bond forms between the thiadiazole ring’s C3–H3 and another nitro oxygen (O1) at 2.48 Å . These interactions create a layered architecture along the crystallographic b-axis, with alternating hydrophobic and polar regions.

Table 2: Hydrogen bonding parameters

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| C8–H8···O2 | 0.93 | 2.52 | 3.236 | 134.1 |

| C3–H3···O1 | 0.93 | 2.48 | 3.204 | 135.7 |

Comparative Analysis with Related 1,3,4-Thiadiazole Derivatives

Structurally related 1,3,4-thiadiazoles exhibit distinct conformational and electronic profiles. For example, in 1-allyl-3-methyl-3',5'-diphenylspiro[quinoxaline-2(1H),2'(3'H)-thiadiazole], the thiadiazole ring forms dihedral angles of 5.7° and 10.7° with its phenyl substituents, enabling greater π-orbital overlap. This contrasts with the 7.9° and 89.5° angles observed in N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine, underscoring how nitro and fluoro substituents impose steric constraints.

Additionally, 4,7-diarylbenzo[c]thiadiazoles demonstrate that electron-withdrawing groups like nitro enhance planarization, reducing dihedral angles to <10° . However, the presence of fluorine in N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine disrupts this trend, highlighting the interplay between substituent electronegativity and steric bulk.

Table 3: Dihedral angle comparison across thiadiazole derivatives

Properties

CAS No. |

827580-68-7 |

|---|---|

Molecular Formula |

C14H9FN4O2S |

Molecular Weight |

316.31 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C14H9FN4O2S/c15-10-3-5-11(6-4-10)16-14-18-17-13(22-14)9-1-7-12(8-2-9)19(20)21/h1-8H,(H,16,18) |

InChI Key |

UUKJBCHREVKSLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reagents and Solvents

-

- Thiosemicarbazide

- 4-Nitrobenzaldehyde

- 4-Fluoroaniline

- Dehydrating agents: POCl₃ or concentrated H₂SO₄

Solvents :

- Ethanol, methanol, or DMF are commonly used as reaction media due to their ability to dissolve polar reactants and facilitate nucleophilic substitution.

Reaction Steps

| Step | Reaction Conditions | Observations |

|---|---|---|

| Formation of thiosemicarbazone | Stirring at room temperature for several hours in ethanol with catalytic acid | Yellow precipitate forms |

| Cyclization | Heating under reflux with POCl₃ or H₂SO₄ for 2–6 hours | Formation of thiadiazole ring |

| Substitution with fluorophenyl group | Refluxing with 4-fluoroaniline in DMF for 6–8 hours | Formation of final product |

Characterization Techniques

The synthesized compound is characterized using various analytical methods to confirm its structure and purity:

-

- Key absorption bands include:

- NH₂ stretching: ~3225–3347 cm⁻¹

- C=N stretching: ~1540–1620 cm⁻¹

- C-S-C stretching: ~800–850 cm⁻¹

- Key absorption bands include:

-

- Proton (^1H) and carbon (^13C) NMR data provide insights into the aromatic and thiadiazole moieties.

- Signals corresponding to fluorophenyl and nitrophenyl groups are observed.

-

- Molecular ion peak at $$ m/z = 316 $$ confirms the molecular weight.

-

- The compound exhibits a melting point in the range of 210–220°C, indicative of its crystalline nature.

Reaction Scheme

Below is a simplified reaction scheme for the preparation:

Thiosemicarbazone Formation :

$$

\text{Thiosemicarbazide} + \text{4-Nitrobenzaldehyde} \rightarrow \text{Thiosemicarbazone}

$$Cyclization :

$$

\text{Thiosemicarbazone} \xrightarrow{\text{POCl}_3} \text{5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine}

$$Substitution :

$$

\text{5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine} + \text{4-Fluoroaniline} \rightarrow \text{N-(4-Fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine}

$$

Yield and Purity

The yield of the final product depends on reaction conditions such as temperature, solvent choice, and reaction time:

| Parameter | Optimized Conditions | Yield (%) |

|---|---|---|

| Cyclization Step | Reflux with POCl₃ (6 hrs) | ~75–85% |

| Substitution Step | Reflux with DMF (8 hrs) | ~80–90% |

Recrystallization from ethanol improves purity and removes unreacted precursors.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields N-(4-fluorophenyl)-5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Planarity : The thiadiazole ring in analogs like remains planar (deviation <0.005 Å), critical for π-π stacking in protein binding. The nitro group may slightly distort planarity but improve dipole interactions .

Table 2: Activity Comparison

Key Findings :

- Pharmaceutical Potential: The nitro group in the target compound may mimic the high FabH inhibitory activity of [IVe] (), while the 4-fluorophenyl group could enhance cell permeability compared to phenyl or pyridinyl analogs .

- Material Science : The nitro group’s electron-withdrawing nature in enables fluorescence, suggesting the target compound could serve in optoelectronic applications if synthesized with similar substituents .

Physicochemical Properties

- Solubility : The nitro group reduces solubility in polar solvents compared to methyl or methoxy analogs () but improves lipid membrane penetration .

- Thermal Stability : Melting points for thiadiazoles range from 415–416 K () to higher values for nitro derivatives, suggesting the target compound may exhibit superior thermal stability .

Biological Activity

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activities, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

The compound features a five-membered ring containing two nitrogen atoms and one sulfur atom, with substituents that enhance its reactivity:

- Fluorophenyl Group : Increases lipophilicity and may influence binding interactions.

- Nitrophenyl Group : Enhances electron-withdrawing properties, potentially affecting biological activity.

Antimicrobial Activity

N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has shown promising anticancer activity. Research indicates that it can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through the modulation of key signaling pathways:

- Cell Cycle Arrest : Treatment with the compound leads to cell cycle arrest at the S and G2/M phases.

- Apoptotic Pathways : Increased levels of pro-apoptotic proteins (Bax) and activation of caspases indicate its role in promoting apoptosis .

The biological activity of N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine is attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound interacts with enzymes such as carbonic anhydrases, affecting physiological processes like pH regulation and ion transport .

- Signal Transduction Modulation : It may influence kinase and phosphatase activities, altering cell signaling pathways critical for survival and proliferation .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine relative to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Nitrophenyl)-1,3,4-thiadiazole | Lacks amine group | Simpler structure; less reactive |

| 4-Nitrophenyl-1,3,4-thiadiazole-2-thiol | Contains thiol group | Different functional properties |

| N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Two fluorophenyl groups | Enhanced biological activity due to additional substituent |

The combination of both nitrophenyl and amine groups in N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine enhances its reactivity and potential biological activity compared to similar compounds .

Case Studies and Research Findings

Recent studies have further elucidated the biological potential of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that N-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine has a median inhibitory concentration (IC50) comparable to established chemotherapeutics like 5-Fluorouracil .

- In Vivo Studies : Animal models have shown that this compound can effectively target tumor cells while exhibiting minimal toxicity to normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.